molecular formula C8H8O3S B6233206 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione CAS No. 1781541-86-3

5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Cat. No. B6233206
CAS RN: 1781541-86-3
M. Wt: 184.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione” is a chemical compound with the CAS Number: 43059-32-1 . It has a molecular weight of 185.2 and is typically in powder form .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 185.2 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

5-Hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the synthesis of various heterocyclic compounds, such as quinolines, thiophenes, and thiazoles. In addition, it is used in the synthesis of various polymers, such as polyurethanes and polyesters.

Mechanism of Action

Target of Action

The primary targets of 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to better understand the compound’s biological effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of this compound is currently unavailable .

Advantages and Limitations for Lab Experiments

The advantages of using 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione,3-dihydro-1lambda6-benzothiophene-1,1-dione in laboratory experiments include its non-toxic nature, its ability to form strong complexes with metal ions, and its ability to act as an acid. The limitations of using this compound in laboratory experiments include its low solubility in water, its low reactivity, and its tendency to form strong complexes with metal ions.

Future Directions

The future directions for 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione,3-dihydro-1lambda6-benzothiophene-1,1-dione include its further use in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It could also be used in the development of new polymers, such as polyurethanes and polyesters. Additionally, it could be used in the development of new heterocyclic compounds, such as quinolines, thiophenes, and thiazoles. Finally, it could be used in the development of new catalysts, such as for the synthesis of chiral compounds.

Synthesis Methods

The synthesis of 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione,3-dihydro-1lambda6-benzothiophene-1,1-dione can be achieved through a variety of methods. One of the most common methods is the reaction of 2,3-dihydro-1lambda6-benzothiophene-1,1-dione with an aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in high yields and can be used for the synthesis of a variety of compounds.

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves the oxidation of 5-hydroxy-2,3-dihydrobenzothiophene-1,1-dioxide.", "Starting Materials": [ "5-hydroxy-2,3-dihydrobenzothiophene-1,1-dioxide", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate)" ], "Reaction": [ "Dissolve 5-hydroxy-2,3-dihydrobenzothiophene-1,1-dioxide in a suitable solvent (e.g. dichloromethane, chloroform)", "Add the oxidizing agent slowly to the solution while stirring at room temperature", "Continue stirring for several hours until the reaction is complete (monitored by TLC or other analytical methods)", "Filter the reaction mixture to remove any solid byproducts", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization to obtain 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione" ] }

CAS RN

1781541-86-3

Molecular Formula

C8H8O3S

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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